Patent-Documented Synthetic Utility: Formation of Sulfonyl Chloride Derivative for BRAF-Associated Therapeutic Development
3-[(Difluoromethoxy)methyl]azetidine has been specifically utilized in patent literature as a reactant for generating 3-((difluoromethoxy)methyl)azetidine-1-sulfonyl chloride, a key intermediate in the synthesis of 4-oxo-3,4-dihydroquinazolinone compounds for treating BRAF-associated diseases and disorders [1]. This synthetic application is documented in WO2021250521A1 (Array BioPharma Inc.), which describes quinazolinone-based BRAF inhibitors [2]. In contrast, no equivalent patent documentation exists for the direct use of 3-(difluoromethoxy)azetidine (CAS 1403993-56-5) or 3-(difluoromethoxy)-3-methylazetidine (CAS 1598615-37-2) in this specific sulfonyl chloride derivatization pathway or within the same BRAF-targeted therapeutic context. The presence of the methylene spacer (-CH2-) in the target compound enables sulfonylation at the azetidine nitrogen while preserving the difluoromethoxy functionality distal to the reactive center, a structural feature absent in the direct 3-substituted comparator [1].
| Evidence Dimension | Documented synthetic utility in patented pharmaceutical intermediate pathway |
|---|---|
| Target Compound Data | Reacted with sulfuryl chloride and N,N-diisopropylethylamine in dichloromethane (16.0 h) to yield 3-((difluoromethoxy)methyl)azetidine-1-sulfonyl chloride; cited in WO2021250521A1 |
| Comparator Or Baseline | 3-(Difluoromethoxy)azetidine (CAS 1403993-56-5) and 3-(difluoromethoxy)-3-methylazetidine (CAS 1598615-37-2): No documented use in this sulfonyl chloride pathway or BRAF-targeted patent applications |
| Quantified Difference | Presence versus absence of patent-documented synthetic utility in BRAF inhibitor intermediate synthesis |
| Conditions | Sulfonylation reaction: sulfuryl chloride, DIPEA, DCM solvent, 16.0 h reaction time, referenced to WO2021250521A1 |
Why This Matters
Procurement for BRAF-targeted drug discovery programs is justified by direct patent linkage; alternative azetidine building blocks lack this documented synthetic pathway validation.
- [1] Molaid. 3-((difluoromethoxy)methyl)azetidine. Reaction information: generation of 3-((difluoromethoxy)methyl)azetidine-1-sulfonyl chloride. Reference: WO2021250521A1. View Source
- [2] Array BioPharma Inc. WO2021250521A1. 4-oxo-3,4-dihydroquinazolinon compounds for the treatment of BRAF-associated diseases and disorders. WIPO (PCT). Priority date: 2020-06-09. Publication date: 2021-12-16. View Source
